4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile
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Overview
Description
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a hydroxy group, a trichlorophenyl group, and an acetonitrile group attached to the indole core. It has a molecular formula of C16H9Cl3N2O and a molecular weight of 351.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an antibacterial agent by disrupting bacterial cell walls or inhibiting essential bacterial enzymes, thereby reducing the viability of pathogenic bacteria . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-4-chloro-3-indolyl phosphate: Used as a substrate in biochemical assays.
Uniqueness
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H9Cl3N2O |
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Molecular Weight |
351.6 g/mol |
IUPAC Name |
2-[4-hydroxy-5-(2,3,5-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9Cl3N2O/c17-9-5-11(15(19)12(18)6-9)10-1-2-13-14(16(10)22)8(3-4-20)7-21-13/h1-2,5-7,21-22H,3H2 |
InChI Key |
ZDFWBPLJMVSUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C(=CC(=C3)Cl)Cl)Cl)O |
Origin of Product |
United States |
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